2-{[(2S)-2-Aminopropyl](methyl)amino}ethan-1-ol
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Overview
Description
2-{(2S)-2-Aminopropylamino}ethan-1-ol is an organic compound with the molecular formula C6H15NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves the reaction of 2-chloroethanol with N-methyl-2-propanamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloroethanol and N-methyl-2-propanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The starting materials are mixed and heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is then isolated by distillation or extraction techniques.
Industrial Production Methods
In industrial settings, the production of 2-{(2S)-2-Aminopropylamino}ethan-1-ol may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{(2S)-2-Aminopropylamino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-{(2S)-2-Aminopropylamino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A structurally similar compound with similar chemical properties.
1-Amino-2-methylpropan-2-ol: Another related compound used in similar applications.
2-Amino-2-(4-chlorophenyl)ethan-1-ol: A compound with a similar backbone but different functional groups.
Uniqueness
2-{(2S)-2-Aminopropylamino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
74245-27-5 |
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Molecular Formula |
C6H16N2O |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-[[(2S)-2-aminopropyl]-methylamino]ethanol |
InChI |
InChI=1S/C6H16N2O/c1-6(7)5-8(2)3-4-9/h6,9H,3-5,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
RVKPNBCSECRBTR-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CN(C)CCO)N |
Canonical SMILES |
CC(CN(C)CCO)N |
Origin of Product |
United States |
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